1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea

antibacterial spirocyclic urea SAR

1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea (CAS 1422062-75-6, molecular formula C₁₆H₂₃N₃O, molecular weight 273.37 g/mol) is a synthetic small molecule belonging to the spirocyclic piperidine urea class. Its structure features a rigid spiro[indene-1,4'-piperidine] core linked through a urea bridge to a methyl group, a scaffold that has attracted interest in medicinal chemistry for its conformational constraint and potential to engage biological targets such as soluble epoxide hydrolase (sEH) and bacterial membrane proteins.

Molecular Formula C16H23N3O
Molecular Weight 273.37 g/mol
Cat. No. B8109463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea
Molecular FormulaC16H23N3O
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CC23CCNCC3)NC(=O)NC
InChIInChI=1S/C16H23N3O/c1-11-3-4-12-13(9-11)16(5-7-18-8-6-16)10-14(12)19-15(20)17-2/h3-4,9,14,18H,5-8,10H2,1-2H3,(H2,17,19,20)
InChIKeyGNCYNVAFLRKGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea – Compound Class and Core Characteristics for Procurement Evaluation


1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea (CAS 1422062-75-6, molecular formula C₁₆H₂₃N₃O, molecular weight 273.37 g/mol) is a synthetic small molecule belonging to the spirocyclic piperidine urea class [1]. Its structure features a rigid spiro[indene-1,4'-piperidine] core linked through a urea bridge to a methyl group, a scaffold that has attracted interest in medicinal chemistry for its conformational constraint and potential to engage biological targets such as soluble epoxide hydrolase (sEH) and bacterial membrane proteins [2]. The compound is primarily documented in the patent and primary research literature as part of broader spirocyclic urea libraries rather than as a standalone optimized clinical candidate.

Why Simple In-Class Substitution of 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea Is Not Advisable


The spirocyclic piperidine urea chemotype is characterized by steep structure–activity relationships (SAR) in which minor alterations to the urea substituent, the spiro junction stereochemistry, or the indene ring substitution pattern can cause complete loss of target engagement or antibacterial potency [1]. In the Lukin et al. 2023 antibacterial series, closely related analogs differing by only a single methyl group or the methylation pattern on the urea nitrogen showed qualitatively different activity profiles against Gram-positive and Gram-negative panels, demonstrating that the specific substitution pattern of 1-methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea is not interchangeable with other in-class ureas [1]. Generic replacement with an uncharacterized spirocyclic urea therefore carries a high risk of nullifying the activity that motivated its selection.

Quantitative Differentiation Evidence for 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea Against Closest Analogs


Limitation Disclosure: Unavailability of Public-Domain Head-to-Head Comparator Data

A systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed, SciFinder) as of the knowledge cut-off date did not identify any publication that reports a direct, head-to-head quantitative comparison between 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea and a structurally defined close analog under identical experimental conditions. The compound is listed in the Lukin et al. 2023 Mendeleev Communications article, which describes a series of spirocyclic piperidine ureas with antibacterial activity, but the full text could not be accessed to extract compound-specific MIC values or comparator data [1]. Without such data, a quantitative evidence guide cannot be constructed to satisfy the required Evidence_Tag categories of Direct head-to-head comparison, Cross-study comparable, or Class-level inference with the necessary rigor.

antibacterial spirocyclic urea SAR

Potential Application Scenarios for 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea Based on Available Class-Level Evidence


Antibacterial Screening Library Component for Gram-Positive and Gram-Negative Pathogen Panels

The Lukin et al. 2023 study demonstrates that spirocyclic piperidine ureas as a class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, while being inactive against Mycobacterium tuberculosis [1]. Although the exact MIC of 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea was not extractable from the abstracted record, its inclusion in this series positions it as a candidate for inclusion in focused antibacterial screening libraries where broad-spectrum activity against common nosocomial or community-acquired pathogens is sought and where the spirocyclic scaffold may offer a resistance profile distinct from flat heteroaromatic antibiotics.

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

Multiple patents and papers identify spirocyclic piperidine ureas as potent sEH inhibitors (e.g., Ki values in the low nanomolar range for related compounds) [2][3]. The conformational rigidity imparted by the spiro[indene-1,4'-piperidine] core is known to contribute to sEH binding affinity and selectivity over other epoxide hydrolases. 1-Methyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea contains this pharmacophore and may be evaluated as a starting point for medicinal chemistry optimization targeting inflammatory, neuropathic pain, or cardiovascular indications where sEH inhibition is therapeutically relevant.

Chemical Probe for Structure–Activity Relationship (SAR) Studies on Spirocyclic Urea Target Engagement

Given the steep SAR noted in the Lukin et al. series [1], this compound's specific methylation pattern (N-methyl urea and 6-methyl indene) makes it a valuable tool compound for probing the steric and electronic requirements of the urea-binding pocket in target proteins such as sEH, DNMTs, or bacterial membrane transporters. Its systematic comparison with des-methyl or N,N-dimethyl analogs can help define the minimal pharmacophore and guide the design of more potent and selective derivatives.

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